molecular formula C18H16N4O2S B2936096 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946379-72-2

1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2936096
CAS No.: 946379-72-2
M. Wt: 352.41
InChI Key: VTTJCWGIEZHRRS-UHFFFAOYSA-N
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Description

Key structural features include:

  • Position 1: A 2-hydroxyethyl group, which enhances hydrophilicity and may improve solubility compared to alkyl or aryl substituents .

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-(naphthalen-1-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-9-8-22-16-15(10-19-22)17(24)21-18(20-16)25-11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10,23H,8-9,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTJCWGIEZHRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C=NN4CCO)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 3-aminopyrazole and ethyl acetoacetate under acidic or basic conditions to form the pyrazolopyrimidine core.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where the pyrazolopyrimidine core reacts with ethylene oxide or a similar reagent.

    Attachment of the Naphthalen-1-ylmethylthio Moiety: This step involves the reaction of the intermediate compound with naphthalen-1-ylmethylthiol or its derivatives, often under basic conditions to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core or the naphthalen-1-ylmethylthio moiety.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions in cells.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The hydroxyethyl and naphthalen-1-ylmethylthio groups may play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, synthetic yields, purity, and key properties of structurally related compounds:

Compound Name Position 1 Substituent Position 6 Substituent Yield (%) Purity (%) Key Properties/Applications References
Target Compound 2-Hydroxyethyl Naphthalen-1-ylmethylthio N/A N/A Hypothesized enhanced solubility & target affinity
15b : 5-(3-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-... Methyl 3-Fluorobenzylthio 44 98 ALDH1A inhibitor
15c : 5-(4-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-... Methyl 3-Fluorobenzylthio 44 99 ALDH1A inhibitor
HS43 : 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-... 3-Chlorophenyl 2-Hydroxyethylthio N/A N/A Kinase inhibitor (DAPK1/ZIPK)
84b : 1-(4-Fluorophenethyl)-6-((2-morpholinoethyl)thio)-... 4-Fluorophenethyl 2-Morpholinoethylthio 86 N/A Improved pharmacokinetics
1d : 6-((Pyrimidinone)thio)-1-phenyl-... Phenyl Pyrimidinone-thio 53 N/A Fluorescence properties

Key Observations :

  • Hydrophilicity : The target compound’s 2-hydroxyethyl group at position 1 may confer better aqueous solubility than methyl (e.g., 15b, 15c) or aryl (e.g., 1d) substituents .
  • Lipophilicity: The naphthalenylmethylthio group at position 6 likely increases membrane permeability compared to smaller substituents like 3-fluorobenzylthio (15b–15c) or morpholinoethylthio (84b) .

Biological Activity

1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

The molecular formula of 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C20_{20}H20_{20}N2_2O2_2S, with a molecular weight of 352.5 g/mol. Its structural characteristics include a pyrazole ring fused with a pyrimidine moiety, which is significant for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one demonstrated inhibitory effects on various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes such as BRAF(V600E) and EGFR, which are pivotal in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AA549 (Lung)15EGFR Inhibition
Compound BMCF7 (Breast)20BRAF Inhibition
1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHeLa (Cervical)18Dual Inhibition

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising results in antimicrobial assays. Pyrazole derivatives have been explored for their ability to combat bacterial infections. The compound's structure allows it to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Case Study: Antimicrobial Assessment
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Mechanism of Action
Compound CStaphylococcus aureus15Membrane Disruption
Compound DEscherichia coli25Cell Wall Synthesis Inhibition

Other Biological Activities

Emerging studies have also reported antioxidant properties associated with pyrazole derivatives. The ability to scavenge free radicals has implications for their use in preventing oxidative stress-related diseases .

Q & A

Q. Table 1: Synthetic Optimization for Analogous Compounds

SubstituentMethodYield (%)Purity (HPLC, %)Reference
3-FluorobenzylthioAlkylation with NaH22.599
Oxetan-3-ylmethylMitsunobu reaction21.696
Naphthalen-1-ylmethylThiol-iodide coupling6898*
*Hypothetical extrapolation based on analogous synthesis.

How can conflicting NMR data during structural characterization be resolved?

Answer:
Discrepancies in NMR assignments (e.g., overlapping peaks for naphthyl protons) can be addressed by:

2D NMR Techniques: Use HSQC or HMBC to correlate proton and carbon signals, especially for aromatic regions .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure. SHELXL (via SHELX suite) is widely used for refining small-molecule structures .

Comparative Analysis: Cross-reference with structurally similar compounds (e.g., HS38 or HS43 derivatives) to validate chemical shifts .

Example: In , the ¹H NMR of compound 2a showed distinct splitting for chlorophenyl protons (δ 7.58–7.30 ppm), resolved via COSY .

What methodologies are recommended for evaluating kinase inhibitory activity?

Answer:

Enzyme Assays: Use recombinant kinases (e.g., Src or ALDH1A) in fluorescence-based assays (e.g., Z′-LYTE®) to measure IC₅₀ values .

Cellular Assays: Test antiproliferative effects on cancer cell lines (e.g., L1210 leukemia) via MTT or ATP-luminescence assays .

Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Key Considerations:

  • Use DMSO controls (<0.1% v/v) to avoid solvent interference.
  • Validate results with orthogonal methods (e.g., Western blot for phosphorylation inhibition) .

How should researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., P388 vs. L1210 leukemia) or incubation times .
  • Compound Stability: Degradation under assay conditions (e.g., hydrolysis of thioether linkages). Verify stability via LC-MS .
  • Statistical Rigor: Use triplicate measurements and ANOVA to assess significance .

Case Study: reported moderate activity of guanosine analogues against measles, but inactivity in other models, highlighting target specificity .

What advanced strategies optimize substituent effects on physicochemical properties?

Answer:

QSAR Modeling: Correlate substituent lipophilicity (logP) with cellular permeability. Naphthyl groups enhance π-π stacking but may reduce solubility .

Proteolysis-Targeting Chimeras (PROTACs): Attach naphthylthio moieties to E3 ligase ligands for targeted degradation .

Metabolic Stability: Introduce hydroxyethyl groups to improve half-life, as seen in HS43 derivatives .

Q. Table 2: Substituent Impact on Bioactivity

SubstituentLogPIC₅₀ (Src, nM)Solubility (µM)
Methylthio2.112015
Naphthalen-1-ylmethylthio3.8455
Hydroxyethyl1.520050
*Hypothetical data based on and .

What are best practices for X-ray crystallography of this compound?

Answer:

Crystallization: Use vapor diffusion with solvents like DMF/water (1:1) to grow single crystals .

Data Collection: Collect high-resolution (<1.5 Å) data using synchrotron radiation.

Refinement: Apply SHELXL with restraints for disordered naphthyl groups. Validate with R-factor (<5%) and Fo-Fc maps .

Example: resolved the pyrazolo[3,4-d]pyrimidine core with C—H···O hydrogen bonding, confirming planarity .

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